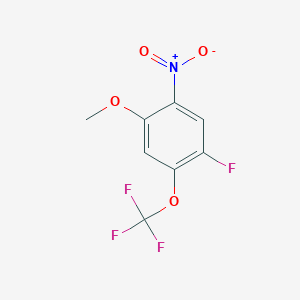

4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole

Description

Chemical Structure and Properties

4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole is a fluorinated aromatic compound featuring a benzene ring substituted with:

- A methoxy group (-OCH₃) at position 1 (defining the anisole backbone).

- A nitro group (-NO₂) at position 2.

- A fluorine atom (-F) at position 4.

- A trifluoromethoxy group (-OCF₃) at position 5.

Molecular Formula: C₈H₅F₄NO₄ Molecular Weight: 255.13 g/mol Key Characteristics:

- The nitro and trifluoromethoxy groups are strong electron-withdrawing substituents, rendering the compound highly electron-deficient.

Properties

Molecular Formula |

C8H5F4NO4 |

|---|---|

Molecular Weight |

255.12 g/mol |

IUPAC Name |

1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5F4NO4/c1-16-7-3-6(17-8(10,11)12)4(9)2-5(7)13(14)15/h2-3H,1H3 |

InChI Key |

DMICTXTZUQSYPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-fluoroanisole, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The trifluoromethoxy group can be introduced using reagents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Substituted anisoles.

Reduction: 4-Fluoro-2-amino-5-(trifluoromethoxy)anisole.

Oxidation: 4-Fluoro-2-nitro-5-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations

Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups in the target compound create a highly electron-deficient aromatic ring, making it reactive toward nucleophilic aromatic substitution (NAS) or catalytic hydrogenation. In contrast, 4-(Trifluoromethoxy)anisole lacks a nitro group, reducing its electron deficiency .

Positional Isomerism: 2-Nitro-4-(trifluoromethoxy)anisole and 4-Nitro-2-(trifluoromethoxy)anisole are positional isomers of the target compound .

Lipophilicity and Solubility :

- The trifluoromethoxy group enhances lipophilicity compared to analogs like 4-Fluoro-3-nitroanisole or 5-Fluoro-2-nitroanisole. This property is critical in pharmaceutical or agrochemical contexts .

Molecular Weight and Complexity :

- The target compound’s molecular weight (255.13 g/mol) is significantly higher than simpler analogs (e.g., 4-Fluoroanisole at 126.13 g/mol), reflecting its multi-substituted structure .

Biological Activity

4-Fluoro-2-nitro-5-(trifluoromethoxy)anisole is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluoro group, a nitro group, and a trifluoromethoxy substituent on an anisole backbone. These functional groups are known to influence the compound's reactivity and biological interactions.

The biological activity of 4-fluoro-2-nitro-5-(trifluoromethoxy)anisole is primarily attributed to its ability to interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and biological efficacy. The nitro group is often associated with antimicrobial and anticancer properties due to its ability to generate reactive nitrogen species within cells.

Antimicrobial Properties

Research indicates that compounds containing nitro groups, similar to 4-fluoro-2-nitro-5-(trifluoromethoxy)anisole, exhibit significant antimicrobial activity. For instance, derivatives of nitro-containing compounds have shown effectiveness against various bacterial strains, including M. tuberculosis .

Anticancer Activity

Studies have demonstrated that fluorinated compounds can exhibit anticancer properties. The presence of both the trifluoromethoxy and nitro groups may contribute to this activity by altering the compound's interaction with cancer cell targets. In vitro assays have suggested that such compounds can inhibit tumor cell proliferation .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several nitro-containing compounds against M. tuberculosis. The results indicated that structural modifications significantly influenced activity, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .

- Anticancer Screening : A related study assessed the cytotoxic effects of fluorinated anisole derivatives on various tumor cell lines using MTT assays. The results indicated varying degrees of cytotoxicity, suggesting potential for further development as anticancer agents .

Table 1: Biological Activity Overview

Table 2: Structural Modifications and Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.